Methyl 4-hydroxy-5-methylhex-2-ynoate
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Overview
Description
Methyl 4-hydroxy-5-methylhex-2-ynoate is an organic compound with the molecular formula C8H12O3. It is a methyl ester derivative of 4-hydroxy-5-methylhex-2-ynoic acid. This compound is of interest due to its unique structure, which includes both a hydroxyl group and a triple bond, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-5-methylhex-2-ynoate can be synthesized through various methods. One common route involves the reaction of 4-methyl-1-pentyn-3-ol with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments helps in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-5-methylhex-2-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 4-methyl-5-oxohex-2-ynoate.
Reduction: Formation of methyl 4-hydroxy-5-methylhex-2-ene or methyl 4-hydroxy-5-methylhexane.
Substitution: Formation of methyl 4-chloro-5-methylhex-2-ynoate.
Scientific Research Applications
Methyl 4-hydroxy-5-methylhex-2-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-5-methylhex-2-ynoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in cycloaddition reactions. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
- Methyl 4-hydroxy-2-hexynoate
- Methyl 5-methylhex-2-ynoate
- Ethyl 4-hydroxy-4-methylpent-2-ynoate
Comparison: Methyl 4-hydroxy-5-methylhex-2-ynoate is unique due to the presence of both a hydroxyl group and a methyl group on the same carbon chain, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
184479-80-9 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 4-hydroxy-5-methylhex-2-ynoate |
InChI |
InChI=1S/C8H12O3/c1-6(2)7(9)4-5-8(10)11-3/h6-7,9H,1-3H3 |
InChI Key |
ZDSOXZIRGKXUON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#CC(=O)OC)O |
Origin of Product |
United States |
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